![molecular formula C9H8Cl2O2S B14364066 2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde CAS No. 91508-48-4](/img/structure/B14364066.png)
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde is an organic compound with the molecular formula C9H8Cl2O2S It is a derivative of benzaldehyde, characterized by the presence of two chlorine atoms, a methylsulfanyl group, and a methoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde typically involves the electrophilic aromatic substitution of benzaldehyde derivatives. . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired substitution and functionalization of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent functionalization processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield in industrial settings.
化学反应分析
Types of Reactions
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-6-[(methylsulfanyl)methoxy]benzoic acid.
Reduction: Formation of 2,4-dichloro-6-[(methylsulfanyl)methoxy]benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and addition reactions. Its aldehyde group can form Schiff bases with amines, leading to the formation of imines and other derivatives. The presence of chlorine and sulfur atoms can influence its reactivity and interaction with biological molecules .
相似化合物的比较
2,4-Dichloro-6-[(methylsulfanyl)methoxy]benzaldehyde can be compared with other similar compounds, such as:
2,4-Dichlorobenzaldehyde: Lacks the methylsulfanyl and methoxy groups, resulting in different reactivity and applications.
2,6-Dichlorobenzaldehyde: Similar structure but with chlorine atoms at different positions, leading to variations in chemical behavior.
2,4-Dichloro-6,7-dimethoxyquinazoline: Contains additional methoxy groups and a quinazoline ring, offering distinct properties and uses.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
属性
CAS 编号 |
91508-48-4 |
|---|---|
分子式 |
C9H8Cl2O2S |
分子量 |
251.13 g/mol |
IUPAC 名称 |
2,4-dichloro-6-(methylsulfanylmethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8Cl2O2S/c1-14-5-13-9-3-6(10)2-8(11)7(9)4-12/h2-4H,5H2,1H3 |
InChI 键 |
GOICMTOXJREGRB-UHFFFAOYSA-N |
规范 SMILES |
CSCOC1=C(C(=CC(=C1)Cl)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


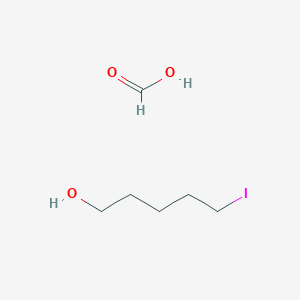
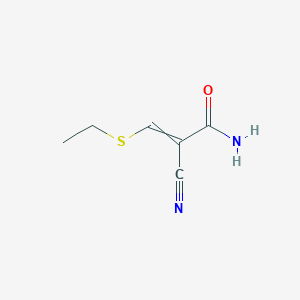
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)

![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
mercury](/img/structure/B14364020.png)
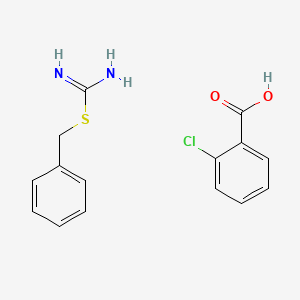
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
![1-[4-(Triphenylsilyl)buta-1,3-diyn-1-yl]pyrrolidine](/img/structure/B14364041.png)
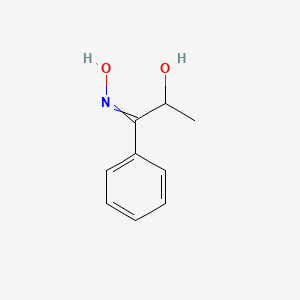
![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)
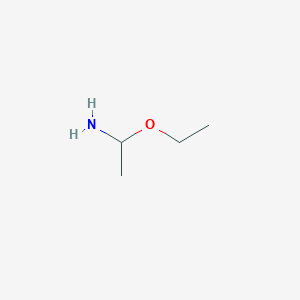
![4-[2-Chloro(oxo)acetamido]butanoyl chloride](/img/structure/B14364070.png)
